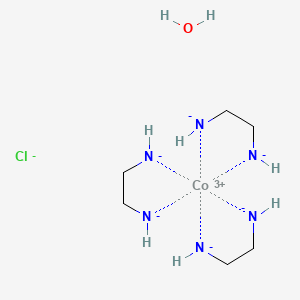
2-azanidylethylazanide;cobalt(3+);chloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is a coordination compound containing cobalt in its +3 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate typically involves the reaction of cobalt(II) chloride with ethylenediamine in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction scheme is as follows:
CoCl2+2NH2CH2CH2NH2+oxidizing agent→[Co(NH2CH2CH2NH2)2Cl]⋅H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-azanidylethylazanide;cobalt(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.
Substitution Reactions: Ligands around the cobalt center can be substituted with other ligands.
Hydration-Dehydration Reactions: The compound can lose or gain water molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Ammonia, pyridine.
Major Products Formed
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(II) or cobalt(I) complexes.
Substitution: Formation of new cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
2-azanidylethylazanide;cobalt(3+);chloride;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in biological systems, including as a model for vitamin B12.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) chloride: Similar in terms of cobalt coordination but differs in oxidation state and reactivity.
Chloro(pyridine)cobaloxime: Another cobalt complex with different ligands and applications.
Copper(II) sulfate: Similar in terms of being a transition metal complex but with different metal and properties.
Uniqueness
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is unique due to its specific ligand environment and the +3 oxidation state of cobalt, which imparts distinct redox properties and reactivity compared to other cobalt complexes.
Propiedades
Fórmula molecular |
C6H20ClCoN6O-4 |
|---|---|
Peso molecular |
286.65 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;cobalt(3+);chloride;hydrate |
InChI |
InChI=1S/3C2H6N2.ClH.Co.H2O/c3*3-1-2-4;;;/h3*3-4H,1-2H2;1H;;1H2/q3*-2;;+3;/p-1 |
Clave InChI |
JCQKIKHGIMSPLH-UHFFFAOYSA-M |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


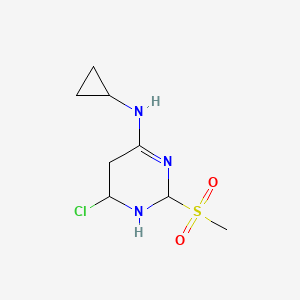
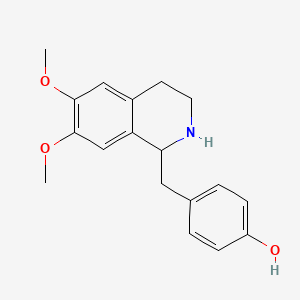
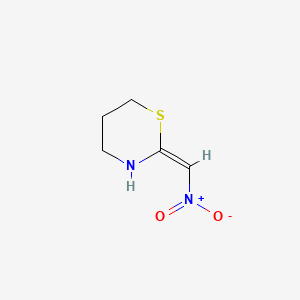
acetic acid](/img/structure/B12323114.png)
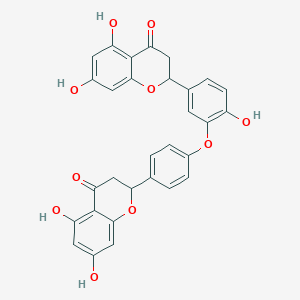
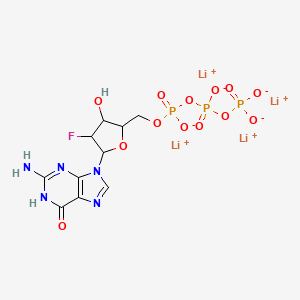
![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)

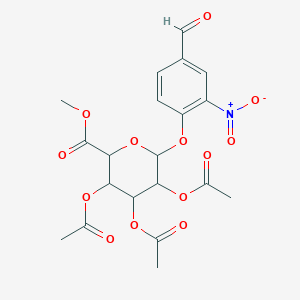
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)


![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
